(3-Bromo-1H-1,2,4-triazol-5-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSIHNQIKLVVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The 1,2,4 Triazole Core: a Privileged Scaffold
The 1,2,4-triazole (B32235) ring is a cornerstone of the molecule's potential, widely recognized in medicinal chemistry as a "privileged scaffold." nih.govresearchgate.net This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere for amide and ester groups, allowing it to mimic the structure of biological molecules and interact with various biological targets. researchgate.net Its presence is a hallmark of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. qu.edu.sanih.gov
The success of drugs like the antifungal agents fluconazole (B54011) and itraconazole, both of which contain a 1,2,4-triazole core, underscores the therapeutic importance of this structural motif. nih.govsemanticscholar.org The triazole ring's unique physicochemical properties, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to enhanced bioavailability and efficacy of drug candidates. nih.gov Researchers continue to leverage this scaffold in the design of new therapeutic agents, targeting a range of diseases from invasive fungal infections to multi-drug resistant bacterial infections and cancer. researchgate.netnih.gov
Strategic Halogenation: Modulating Reactivity and Bioactivity
The introduction of a bromine atom at the 3-position of the triazole ring is a strategic modification that significantly influences the molecule's chemical behavior. Halogenation is a powerful tool in medicinal chemistry and materials science for fine-tuning the electronic properties, reactivity, and biological activity of a compound. researchgate.netresearchgate.net
The Hydroxymethyl Group: a Gateway to Derivatization
The hydroxymethyl (-CH2OH) group at the 5-position of the triazole ring provides a crucial site for chemical modification and derivatization. nih.gov This primary alcohol functionality can be readily transformed into a wide array of other functional groups, including ethers, esters, aldehydes, carboxylic acids, and amines. sigmaaldrich.comlibretexts.org This versatility allows for the systematic modification of the molecule's properties, such as its solubility, polarity, and ability to interact with specific targets.
Derivatization of the hydroxymethyl group is a common strategy in drug design to optimize a lead compound's activity, selectivity, and pharmacokinetic properties. nih.gov For instance, converting the hydroxyl group to an ester can create a prodrug that is more readily absorbed and then hydrolyzed in the body to release the active compound. The ability to easily modify this functional group makes (3-Bromo-1H-1,2,4-triazol-5-yl)methanol a valuable starting material for generating diverse chemical libraries for high-throughput screening.
Research Opportunities and Future Directions
Formation of the 1,2,4-Triazole (B32235) Ring System
The synthesis of the 1,2,4-triazole moiety, the structural core of this compound, is achievable through numerous synthetic routes. frontiersin.orgnih.gov These methods primarily involve the construction of the heterocyclic ring from various nitrogen-containing precursors. frontiersin.orgnih.gov
Classical Cyclization Reactions from Amidines, Imidates, and Hydrazones
The foundational methods for constructing the 1,2,4-triazole ring rely on the cyclization of linear substrates that contain the necessary nitrogen and carbon atoms. Amidines, imidates, and hydrazones are common and effective precursors for these classical syntheses. frontiersin.orgnih.gov For example, the reaction between amidines and hydrazides can lead to the formation of the triazole ring through a condensation-cyclization sequence. Similarly, amidrazones can react with various one-carbon sources, like aldehydes, to undergo oxidative cyclization, yielding 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another established route involves the reaction of N-tosylhydrazones with reagents like cyanamide (B42294) (NH2CN) to produce 1,2,4-triazoles. organic-chemistry.org These methods, while traditional, offer robust pathways to the triazole core.
One-Pot and Multicomponent Synthetic Approaches
To enhance synthetic efficiency and reduce operational steps, one-pot and multicomponent reactions (MCRs) have been developed for 1,2,4-triazole synthesis. A prominent example is a one-pot, two-step procedure that brings together amidines, carboxylic acids, and hydrazines. frontiersin.orgnih.gov This approach first involves the coupling of the amidine and carboxylic acid to form an acylamidine intermediate in situ, often facilitated by standard peptide coupling reagents like HATU with a base such as diisopropylethylamine (DIPEA). nih.govisres.org Subsequent reaction with a monosubstituted hydrazine (B178648) leads to cyclization, affording 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity and in moderate to high yields. nih.govisres.org
Another multicomponent process allows for the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, aminopyridines, and pyrimidines. acs.orgorganic-chemistry.org These MCRs are highly valued for their ability to generate complex molecules from simple starting materials in a single operation, showcasing excellent atom economy and procedural simplicity. nih.govjocpr.com
Table 1: Overview of Selected One-Pot and Multicomponent Reactions for 1,2,4-Triazole Synthesis
| Precursors | Key Reagents/Conditions | Product Type | Yield Range |
| Amidines, Carboxylic Acids, Hydrazines | HATU, DIPEA, DMF | 1,3,5-Trisubstituted-1,2,4-triazoles | Moderate to 90% frontiersin.orgnih.gov |
| Anilines, Amino Pyridines, Pyrimidines | Varies | 1-Aryl 1,2,4-triazoles | Not specified acs.orgorganic-chemistry.org |
| Aryl Hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Electrochemical synthesis | 1,5-Disubstituted and 1-Aryl 1,2,4-triazoles | Not specified isres.orgorganic-chemistry.org |
| Acetoacetamides, Aldehydes, Triazoles | Microwave irradiation | Triazolopyrimidines | High jocpr.com |
Advanced Catalytic Methods for Triazole Synthesis
The development of advanced catalytic systems has provided more efficient and selective routes to 1,2,4-triazoles and their derivatives. Both copper and palladium catalysts have been instrumental in creating novel synthetic transformations.
Copper catalysis is a cornerstone of modern heterocyclic chemistry. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famous for producing 1,2,3-triazoles, distinct copper-catalyzed methods exist for the synthesis of 1,2,4-triazoles. beilstein-journals.orgrsc.orgacs.org For instance, a simple and adaptable system using a copper catalyst with O2 as the oxidant can efficiently synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and trialkylamines, DMF, or DMSO. isres.org Another facile copper-catalyzed one-pot method prepares 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process, using O2 as a green oxidant. frontiersin.org These reactions highlight copper's versatility in facilitating C-N bond formation and oxidative cyclization to build the 1,2,4-triazole ring. frontiersin.org
Palladium catalysis has emerged as a powerful tool for the synthesis and functionalization of heterocyclic compounds, including 1,2,4-triazoles. rsc.org Palladium catalysts are particularly effective in cross-coupling reactions and C-H bond activation, which can be used to build complexity on a pre-formed triazole ring. rsc.orgresearchgate.net For example, palladium pincer complexes bearing 1,2,4-triazole units have been developed as highly efficient catalysts for the Heck reaction, a fundamental carbon-carbon bond-forming reaction. acs.org Furthermore, palladium(II) complexes with N-heterocyclic carbene (NHC) ligands derived from 1,2,4-triazoles have shown significant catalytic activity in Suzuki-Miyaura cross-coupling reactions. acs.org These palladium-mediated transformations are crucial for the late-stage functionalization of triazole derivatives, allowing for the introduction of diverse substituents. researchgate.netacs.org
Organocatalytic and Metal-Free Synthetic Strategies
In a move towards more sustainable and environmentally friendly chemistry, significant research has focused on organocatalytic and metal-free approaches to 1,2,4-triazole synthesis. These methods avoid the use of potentially toxic and expensive heavy metals.
Several metal-free strategies have been reported. One such method involves an I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using DMF as a carbon source, to produce 3-trifluoromethyl-1,2,4-triazoles. isres.org Another approach utilizes the weak organic base 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote the cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. frontiersin.orgnih.gov Microwave-assisted synthesis has also been employed to generate substituted 1,2,4-triazoles from hydrazines and formamide (B127407) in the absence of any catalyst. organic-chemistry.org
Organocatalysis, which uses small organic molecules as catalysts, has also been successfully applied. For example, pyrrolidine (B122466) can catalyze the [3+2]-cycloaddition reaction to form triazole precursors, which can then undergo oxidative aromatization. nih.gov A multicomponent reaction for the metal-free synthesis of N-unsubstituted-1,2,3-triazoles using anthranilic acid as an organocatalyst under microwave irradiation has also been developed. researchgate.net These metal-free and organocatalytic methods offer greener alternatives for the construction of the 1,2,4-triazole scaffold, often with high efficiency and a broad substrate scope. nih.govacs.org
Table 2: Examples of Metal-Free and Organocatalytic Syntheses
| Reaction Type | Key Reagents/Conditions | Catalyst | Product Type |
| Oxidative Cyclization | I2, DMF | Metal-Free | 3-Trifluoromethyl-1,2,4-triazoles isres.org |
| Decarboxylation/Cyclization | Aryl diazonium salts | DABCO (Base) | 1,2,4-triazoles frontiersin.orgnih.gov |
| Condensation | Hydrazines, Formamide, Microwave | Catalyst-Free | Substituted 1,2,4-triazoles organic-chemistry.org |
| [3+2] Cycloaddition | Enones, Aryl azides, DDQ | Pyrrolidine | N-Aryl-1,2,3-triazoles nih.gov |
| Multicomponent Reaction | Aldehydes, Nitroalkanes, Sodium Azide (B81097), Microwave | Anthranilic Acid | N-unsubstituted-1,2,3-triazoles researchgate.net |
Green Chemistry Approaches, including Microwave-Assisted Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency. rsc.orgejcmpr.com For the synthesis of 1,2,4-triazole derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher purity products compared to conventional heating methods. scielo.org.zanih.gov
Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and minimize the formation of side products. scielo.org.za This technique has been successfully employed for various steps in triazole synthesis, including the crucial cyclization step. For instance, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via cyclization of amide derivatives with hydrazines can be completed in as little as one minute with an 85% yield under microwave irradiation, whereas conventional methods may require over four hours. nih.gov Similarly, a one-pot, three-step synthesis of 3-thio-1,2,4-triazoles was achieved in 20-25 minutes using microwave heating, a significant improvement over the 26 hours required by conventional methods. biotage.co.jp
These green approaches are applicable to the synthesis of halogenated and functionalized triazoles. The direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles has been optimized under microwave conditions, achieving high yields at 180 °C in sealed vessels. mdpi.com Such methods reduce the need for hazardous solvents and shorten energy consumption, aligning with the goals of sustainable chemistry. mdpi.com
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
| 1,3,5-Trisubstituted-1,2,4-triazole Synthesis | > 4 hours | 1 minute | Significant | nih.gov |
| 3-Thio-1,2,4-triazole Synthesis (One-Pot) | 26 hours | 20-25 minutes | Comparable to higher | biotage.co.jp |
| N-(triazol-4-yl)benzene carboximidamide Heterocyclization | 130 minutes (25% yield) | 10 minutes (77% yield) | Drastic | nih.gov |
| 3-Amino-1,2,4-triazole Synthesis | Several hours | 3 hours | High yields achieved | mdpi.com |
Regioselective Introduction of the Bromo-Substituent at the C3 Position
Achieving regioselectivity is a critical challenge in the synthesis of substituted triazoles. For this compound, the bromine atom must be selectively introduced at the C3 position.
Direct halogenation of a pre-formed 1,2,4-triazole ring is a common strategy. While the C5 position of the 1,2,4-triazole ring is generally more susceptible to electrophilic attack and subsequent nucleophilic substitution, careful selection of reaction conditions and brominating agents can achieve substitution at C3. Studies on 1-alkyl-3,5-dibromo-1,2,4-triazoles have shown that the halogen at C5 is significantly more reactive than the one at C3, an observation that can be exploited synthetically. researchgate.net The synthesis of 1,3,5-tribromo-1,2,4-triazole (B8119512) demonstrates that exhaustive bromination of the triazole core is possible, from which selective reactions can be performed. researchgate.net
For direct and selective bromination, reagents such as N-Bromosuccinimide (NBS) or bromine in an appropriate solvent can be used. The regiochemical outcome is often influenced by the substituents already present on the ring and the specific tautomeric form of the triazole. For a 5-substituted 1,2,4-triazole, direct bromination would likely target the C3 position. An alternative approach involves the use of potassium halides with an oxidant like oxone under transition-metal-free conditions, which has been shown to be effective for the halogenation of 1,2,3-triazoles and could be adapted for 1,2,4-triazole scaffolds. rsc.org
A bromine atom on the triazole ring can serve as a versatile functional handle for further modifications through cross-coupling reactions or nucleophilic substitutions. The presence of bromine can also direct the regioselectivity of subsequent reactions, such as alkylation. For the related 1,2,3-triazole system, it has been demonstrated that the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base selectively produces 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org This directing effect is crucial for synthesizing poly-substituted triazoles.
In the context of 3-bromo-1,2,4-triazoles, the bromo group can be replaced by other functionalities. The graduated reactivity of halogens in di- or tri-halogenated 1,2,4-triazoles is a key principle for selective functionalization. For instance, in 3,5-dibromo-1,2,4-triazole derivatives, the C5-bromo is more labile, allowing for its selective replacement while retaining the C3-bromo for subsequent transformations. researchgate.net This differential reactivity allows for a stepwise introduction of different substituents at the C3 and C5 positions.
Strategies for Incorporating the Hydroxymethyl Group at the C5 Position
The introduction of a hydroxymethyl group (-CH₂OH) at the C5 position of the 1,2,4-triazole ring can be accomplished through several synthetic routes.
One common strategy involves the reduction of a C5-carboxy or C5-ester functionality. A 1,2,4-triazole-5-carboxylic acid or its corresponding ester can be synthesized first, followed by reduction using standard reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The precursor, a 3-bromo-1,2,4-triazole-5-carboxylic acid derivative, would be required for this approach.
Another strategy involves building the triazole ring from precursors that already contain the hydroxymethyl moiety or a protected version thereof. For example, a reaction sequence could start with glycolic acid or its derivatives, which are then elaborated into an intermediate suitable for cyclization into the desired 1,2,4-triazole ring.
A third approach is the direct functionalization of a C-H bond at the C5 position. This can be challenging but may be achieved through lithiation of a suitably N-protected 3-bromo-1,2,4-triazole followed by quenching with formaldehyde (B43269) (HCHO). The choice of protecting group on the triazole nitrogen is critical to direct the lithiation to the C5 position and to prevent side reactions.
Synthesis of Nucleoside Analogues Incorporating Halogenated Triazoles
Halogenated 1,2,4-triazoles are valuable precursors for the synthesis of nucleoside analogues, many of which exhibit significant biological activity. researchgate.netnih.gov The antiviral drug Ribavirin (B1680618), for example, is a well-known 1,2,4-triazole nucleoside. nih.gov
A key synthetic strategy involves the electrophilic addition of N-halo-3,5-dibromo-1,2,4-triazoles to unsaturated carbohydrate derivatives, known as glycals. researchgate.net This reaction proceeds regioselectively to form 2-deoxy-2-halo-sugar derivatives with the triazole ring attached at the anomeric carbon (C1') via an N-glycosidic bond. The graduated reactivity of the different halogen atoms in the resulting adducts (C5 on the triazole, C2 on the sugar, and C3 on the triazole) allows for subsequent, selective chemical modifications. researchgate.net
These modifications can include:
Hydrodehalogenation: Selective removal of specific halogen atoms.
Nucleophilic Substitution: Replacement of halogens with other functional groups such as methoxide, hydrazine, or thiophenolate.
Deprotection: Removal of protecting groups (e.g., acetyl or benzyl) from the sugar moiety.
This modular approach provides a powerful pathway to a diverse library of 1,2,4-triazole nucleoside analogues with varied substitution patterns on both the triazole ring and the sugar portion, which is crucial for structure-activity relationship studies. researchgate.net
| Starting Triazole | Sugar Derivative | Key Reaction | Product Type | Reference |
| N-Halo-3,5-dibromo-1,2,4-triazole | Tri-O-acetyl-D-glucal | Electrophilic Addition | 2-Deoxy-2-halo-triazole nucleoside | researchgate.net |
| N-Halo-3,5-dibromo-1,2,4-triazole | Tri-O-benzyl-D-glucal | Electrophilic Addition | 2-Deoxy-2-halo-triazole nucleoside | researchgate.net |
| Substituted 1,2,4-triazole-3-thiones | α-D-ribofuranose-1-phosphate | Enzymatic Glycosylation | Thione-substituted ribosides | nih.gov |
Reactivity of the C3-Bromo Moiety
The bromine atom at the C3 position of the 1,2,4-triazole ring is a key functional handle for introducing molecular diversity. Its reactivity is predominantly characterized by nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions for Functional Group Introduction
The C3-bromo group on the electron-deficient 1,2,4-triazole ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the bromide ion by a variety of nucleophiles, providing a direct route to functionalized triazoles. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of amino, thioether, and ether linkages, respectively.
The reaction of 3-bromo-substituted heterocycles, such as 3-bromo-4-nitropyridine, with primary and secondary amines typically proceeds in polar aprotic solvents to yield the corresponding amino-substituted products. clockss.orgresearchgate.net Similarly, this compound is expected to react with various amines (R¹R²NH) to introduce diverse amino functionalities at the C3 position.
Thiolates are also effective nucleophiles for displacing the bromo substituent. For instance, 1,2,4-triazole-3(5)-thiol can undergo nucleophilic substitution with electrophiles like α-bromo-γ-butyrolactone in the presence of a base. mdpi.com This indicates that this compound can react with various thiols (RSH) in the presence of a base to form 3-thioether-1,2,4-triazole derivatives.
Alkoxides (RO⁻) can also be employed to displace the bromide, leading to the formation of 3-alkoxy-1,2,4-triazoles, although this pathway can sometimes be competitive with N-alkylation of the triazole ring itself. researchgate.net
Table 1: Representative Nucleophilic Substitution Reactions at the C3-Position
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Amine | Piperidine | 3-Amino-1,2,4-triazole | Polar aprotic solvent (e.g., DMSO, DMF), heat |
| Thiol | Thiophenol | 3-Thioether-1,2,4-triazole | Base (e.g., K₂CO₃, NaH), polar solvent (e.g., DMF) |
| Alkoxide | Sodium methoxide | 3-Alkoxy-1,2,4-triazole | Alcohol solvent (e.g., Methanol), heat |
Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C3-bromo moiety of this compound serves as an excellent electrophilic partner in these transformations. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are widely employed. wikipedia.orgorganic-chemistry.orgwikipedia.org
The Suzuki-Miyaura coupling involves the reaction of the bromo-triazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly versatile for creating C-C bonds, allowing for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position. organic-chemistry.org For nitrogen-rich heterocycles like triazoles, specific catalyst systems, such as those using XPhos as a ligand, have been developed to achieve high yields. nih.gov
| Component | Example |
|---|---|
| Aryl Halide | This compound |
| Boronic Acid/Ester | Phenylboronic acid, 4-Vinylphenylboronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., XPhos) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O/EtOH researchgate.net |
| Temperature | 60-130 °C nih.govresearchgate.net |
The Heck reaction couples the bromo-triazole with an alkene to form a new C-C bond, typically with trans selectivity. organic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. beilstein-journals.org It is a valuable method for synthesizing vinyl-substituted triazoles, which can serve as precursors for further functionalization. While aryl bromides can be challenging substrates due to potential dehalogenation, optimized conditions, including the use of specific ligands or phase-transfer catalysts like tetrabutylammonium bromide (TBAB), can lead to high yields. beilstein-journals.orgnih.gov
| Component | Example |
|---|---|
| Aryl Halide | This compound |
| Alkene | Styrene, n-Butyl acrylate beilstein-journals.org |
| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃) beilstein-journals.org |
| Base | Triethylamine (TEA), K₂CO₃ nih.gov |
| Solvent | DMF, Water/DMF mixture nih.gov |
| Temperature | 80-140 °C nih.gov |
The Sonogashira coupling enables the formation of a C-C bond between the bromo-triazole and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a mild base. organic-chemistry.org It provides a direct route to 3-alkynyl-1,2,4-triazoles, which are important intermediates in the synthesis of complex molecules and functional materials. wikipedia.org Copper-free conditions have also been developed, particularly for reactions at room temperature. researchgate.net
| Component | Example |
|---|---|
| Aryl Halide | This compound |
| Alkyne | Phenylacetylene, Propargyl alcohol |
| Catalyst | PdCl₂(PPh₃)₂ / CuI libretexts.org |
| Base | Triethylamine, Diisopropylamine researchgate.net |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C wikipedia.orgresearchgate.net |
Transformations of the C5-Hydroxymethyl Functional Group
The hydroxymethyl group at the C5 position offers a second point for derivatization, allowing for modifications of the molecule's polarity, steric profile, and functionality for conjugation or material integration.
Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives
The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid using standard organic chemistry reagents.
Mild oxidation, for example using manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), will yield the corresponding 3-bromo-1H-1,2,4-triazole-5-carbaldehyde. This aldehyde is a valuable intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.
Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will oxidize the hydroxymethyl group directly to a carboxylic acid, yielding 3-bromo-1H-1,2,4-triazole-5-carboxylic acid. abovchem.com This carboxylic acid derivative can then be used in amide bond forming reactions or other transformations typical of carboxylic acids. researchgate.net
Esterification and Etherification for Derivatization
The hydroxyl group can readily undergo esterification and etherification reactions to produce a wide range of derivatives.
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com This reaction introduces an ester linkage, which can be used to modify the molecule's properties or to introduce another functional group.
Etherification , or O-alkylation, can be accomplished under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (R-X). This results in the formation of an ether linkage (R-O-CH₂-triazole). The reaction of triazole derivatives with reagents like ethyl bromoacetate in the presence of a base such as sodium ethoxide also leads to O-alkylation. mdpi.com
Application in Linker Chemistry for Bioconjugation and Materials
The 1,2,3-triazole ring, often formed via "click" chemistry, is a highly stable and versatile linker used in bioconjugation, drug discovery, and materials science. nih.gov The C5-hydroxymethyl group of this compound serves as a convenient handle to introduce the necessary functionalities for these applications.
For bioconjugation, the hydroxymethyl group can be converted into a reactive moiety, such as an azide or a terminal alkyne. For example, tosylation of the alcohol followed by substitution with sodium azide would yield the corresponding azidomethyl-triazole. This azide can then be coupled with an alkyne-modified biomolecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form a stable triazole linkage. This approach allows for the site-specific attachment of the triazole core to proteins, nucleic acids, or other biological macromolecules. nih.gov
In materials science, the hydroxymethyl group allows for the incorporation of the triazole unit into polymer backbones or as pendant groups. mdpi.com For example, it can be converted to an acrylate or methacrylate ester, which can then be polymerized. The resulting polymers containing triazole units may exhibit interesting properties, such as thermal stability or metal-coordinating abilities. Poly(N-vinyl-1,2,4-triazole) has been used to create nano-objects and other complex polymeric architectures. rsc.org The bifunctionality of the parent molecule allows for the synthesis of polymers where the bromo-group can be further functionalized post-polymerization, leading to highly functional materials. ntu.edu.iq
Modulation of Triazole Ring Reactivity through Substituent Effects
The chemical behavior of the 1,2,4-triazole ring is intrinsically linked to its electronic structure and the nature of the substituents attached to it. The parent 1,2,4-triazole is an aromatic, five-membered heterocycle with three nitrogen atoms, which results in a π-deficient system. nih.gov This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack, while the nitrogen atoms are generally the sites for electrophilic substitution. nih.gov In this compound, the bromo and hydroxymethyl groups at the C3 and C5 positions, respectively, profoundly modulate this inherent reactivity.
The bromine atom at the C3 position acts as a significant electron-withdrawing group through its inductive effect. This effect further depletes the electron density of the triazole ring, enhancing its π-deficient character. Consequently, the carbon atoms become more electrophilic and prone to nucleophilic substitution reactions. The bromine atom itself is a versatile functional handle; it can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon- or heteroatom-based substituents. Furthermore, the electron-withdrawing nature of the bromine atom increases the acidity of the N-H protons on the triazole ring, facilitating deprotonation and subsequent N-alkylation or N-arylation reactions. researchgate.net
At the C5 position, the hydroxymethyl (-CH₂OH) group introduces a site for nucleophilic and electrophilic transformations. The oxygen atom's lone pairs can act as a nucleophile. More importantly, the primary alcohol functionality can be readily converted into other functional groups that further influence the ring's reactivity. For instance, oxidation of the hydroxymethyl group can yield an aldehyde or a carboxylic acid, both of which are electron-withdrawing and would further increase the electrophilicity of the triazole ring. Conversely, the hydroxyl group can be transformed into a better leaving group, such as a tosylate or a halide, turning the methylene carbon into an electrophilic center for reactions with nucleophiles.
The interplay of these two substituents—one strongly electron-withdrawing and the other a versatile functional group—creates a rich chemical reactivity profile for this compound and its derivatives. The specific reaction pathway can be selectively targeted by choosing appropriate reagents and conditions that exploit the unique properties conferred by each substituent.
| Substituent | Position | Electronic Effect | Influence on Triazole Ring Reactivity | Potential Transformations |
|---|---|---|---|---|
| Bromo (-Br) | C3 | Inductively Electron-Withdrawing | Increases electrophilicity of ring carbons; enhances acidity of N-H protons. | Nucleophilic aromatic substitution (SNAr); Palladium-catalyzed cross-coupling reactions. |
| Hydroxymethyl (-CH₂OH) | C5 | Weakly Inductively Electron-Withdrawing | Provides a site for further functionalization that can alter the electronic properties of the ring. | Oxidation (to -CHO, -COOH); Esterification; Conversion to a leaving group (e.g., -CH₂OTs, -CH₂Cl). |
Intramolecular Cyclization and Ring Fusion Strategies Involving the Triazole Core
The unique substitution pattern of this compound makes it an ideal precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These ring fusion strategies typically rely on intramolecular cyclization reactions, where functional groups on a side chain attached to the triazole ring react with a position on the ring itself. The bromo and hydroxymethyl groups are pivotal in designing these synthetic pathways.
A common strategy involves modifying the hydroxymethyl group to install a nucleophile, which can then perform an intramolecular nucleophilic substitution of the bromide at the C3 position. For example, the hydroxyl group can be converted into a thiol (-CH₂SH) via a two-step process involving conversion to a halide followed by substitution with a sulfur nucleophile. In the presence of a base, the resulting thiol can be deprotonated to a thiolate, which then readily attacks the electrophilic C3 carbon, displacing the bromide and forming a fused thiazolo[3,2-b] researchgate.netmdpi.comnih.govtriazole ring system. This type of cyclization is a powerful method for constructing heteroatom-rich bicyclic scaffolds. mdpi.com
Analogous strategies can be employed to form other fused systems. For instance, if the hydroxymethyl group is modified to introduce an amine functionality, an intramolecular cyclization could lead to the formation of a dihydro- researchgate.netmdpi.comnih.govtriazolo[3,4-b] researchgate.netresearchgate.netdiazepine or similar fused structures. The key principle is the strategic installation of a nucleophilic center on a side chain that is positioned to attack the electrophilic C3-Br moiety.
Research on related 3,5-disubstituted 1,2,4-triazoles has demonstrated the feasibility of such cyclizations. For example, the reaction of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with various amines leads to the formation of 5-aminomethyl-substituted 2-bromo-5,6-dihydrothiazolo[3,2-b] researchgate.netmdpi.comnih.govtriazoles. researchgate.net This reaction proceeds via the opening of the thiirane (episulfide) ring by the amine, followed by an intramolecular cyclization where the sulfur atom displaces one of the bromo substituents on the triazole core. This highlights how a bromo-substituted triazole can effectively participate in ring fusion reactions to generate complex heterocyclic structures.
The following table outlines potential intramolecular cyclization strategies starting from derivatives of this compound.
| Precursor Derivative | Key Functional Groups | Proposed Reaction Type | Resulting Fused System |
|---|---|---|---|
| (3-Bromo-1H-1,2,4-triazol-5-yl)methanethiol | Nucleophile: -SH Electrophile: C3-Br | Intramolecular SNAr | Thiazolo[3,2-b] researchgate.netmdpi.comnih.govtriazole |
| 1-((3-Bromo-1H-1,2,4-triazol-5-yl)methyl)guanidine | Nucleophile: Guanidine N-H Electrophile: C3-Br | Intramolecular SNAr / Condensation | researchgate.netmdpi.comnih.govTriazolo[4,3-a] researchgate.netresearchgate.netnih.govtriazine |
| 2-((3-Bromo-1H-1,2,4-triazol-5-yl)methoxy)ethan-1-amine | Nucleophile: -NH₂ Electrophile: C3-Br | Intramolecular SNAr | researchgate.netmdpi.comnih.govTriazolo[4,3-d] researchgate.netmdpi.comnih.govoxadiazine |
| N-((3-Bromo-1H-1,2,4-triazol-5-yl)methyl)acetamide | Nucleophile: Amide Oxygen (after activation) Electrophile: C3-Br | Intramolecular Cyclization (e.g., Bischler-Napieralski type) | Oxazolo[3,2-b] researchgate.netmdpi.comnih.govtriazole |
These strategies underscore the versatility of this compound as a building block in heterocyclic chemistry, providing pathways to diverse fused ring systems of potential interest in materials science and medicinal chemistry.
Research in Medicinal Chemistry and Drug Discovery
The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, recognized for its ability to engage with biological receptors through hydrogen bonding and dipole interactions. zsmu.edu.ua Its derivatives have been synthesized and evaluated for a wide array of therapeutic applications, demonstrating the versatility and significance of this heterocyclic system.
Academic research has extensively documented the broad spectrum of bioactivities associated with 1,2,4-triazole derivatives. These compounds have been investigated for their potential to treat a range of conditions, from infectious diseases to cancer and inflammatory disorders.
The 1,2,4-triazole core is famously present in several leading antifungal agents, such as fluconazole and itraconazole, which function by inhibiting fungal cytochrome P450 enzymes. nih.gov This success has spurred considerable research into novel analogues with potent antimicrobial and antifungal properties.
Investigations have shown that Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit strong activity against the fungal species Microsporum gypseum and the bacterium Staphylococcus aureus. Some of these derivatives displayed efficacy superior to the standard drugs ketoconazole (B1673606) and streptomycin. Similarly, novel triazole-piperdine-oxadiazoles have demonstrated high potency against Candida albicans, including strains resistant to fluconazole. Further studies have identified triazole-isoxazole compounds with strong inhibitory action against Candida parapsilosis and Candida albicans. Research also indicates that 3-amino-1,2,4-triazole derivatives can be more effective against S. aureus and C. albicans than their 3-thio-1,2,4-triazole counterparts. In the realm of agricultural science, 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives have been found to possess excellent antibacterial activity against the plant pathogen Xanthomonas oryzae pv. oryzae.
Table 1: Selected Antimicrobial and Antifungal Research Findings for 1,2,4-Triazole Analogues
| Compound/Analogue Class | Target Organism(s) | Key Findings |
|---|---|---|
| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum, Staphylococcus aureus | Some derivatives showed activity superior to standard drugs ketoconazole and streptomycin. |
| Triazole-piperdine-oxadiazole analogues | Candida albicans (including fluconazole-resistant strains) | High antifungal activity observed, with MIC values as low as 0.016 μg/mL. |
| Triazole-isoxazole compounds | Candida parapsilosis, Candida albicans | Compound 5a showed strong inhibitory activity with a MIC80 value of 0.0313 μg/mL. |
| 3-Amino-1,2,4-triazole derivatives | Staphylococcus aureus, Candida albicans | Demonstrated better performance compared to 3-thio-1,2,4-triazole analogues. |
| 1,2,4-Triazole thioether derivatives | Xanthomonas oryzae pv. oryzae | Excellent antibacterial activities reported for agricultural applications. |
The 1,2,4-triazole moiety is a structural component of established anticancer drugs like letrozole (B1683767) and anastrozole, which act as aromatase inhibitors. isres.org This has motivated extensive research into novel derivatives with antiproliferative and antitumor activities against a wide range of cancer cell lines.
Studies on 3-alkylsulfanyl-1,2,4-triazole derivatives have revealed moderate to promising antiproliferative effects against human breast, lung, and ovarian cancer cell lines. nih.gov Fused acridine-1,2,4-triazole hybrids and Schiff base derivatives have also shown cytotoxicity against breast cancer cells. nih.gov A particularly relevant study investigated 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which demonstrated significant anticancer activity against several cancer cell lines, with the highest sensitivity observed in the CNS cancer cell line SNB-75. zsmu.edu.ua Furthermore, 1,5-disubstituted 1,2,4-triazoles, designed as analogues of the natural tubulin-binding agent combretastatin (B1194345) A-4, have exhibited potent cytotoxicity against various human cancer cell lines, arresting cells in the G2/M phase of the cell cycle. nih.gov Other research has focused on isres.orgnih.govzsmu.edu.uatriazolo[4,3-b] isres.orgnih.govzsmu.edu.uanih.govtetrazine derivatives, with one compound showing a strong effect against the human colon carcinoma (HT-29) cell line with an IC50 value of 12.69 µM. researchgate.net
Table 2: Selected Anticancer and Antitumor Research Findings for 1,2,4-Triazole Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| 3-Alkylsulfanyl-1,2,4-triazole derivatives | Breast, lung, ovarian cancer | Moderate to promising antiproliferative activities observed. nih.gov |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | CNS cancer (SNB-75), various others | Compound 4e showed a percent growth inhibition of 41.25% against SNB-75. zsmu.edu.ua |
| 1,5-Disubstituted 1,2,4-triazoles (Combretastatin A-4 analogues) | HeLa, Jurkat, various others | Potent cytotoxicity and tubulin polymerization inhibition, comparable to CA-4. nih.gov |
| isres.orgnih.govzsmu.edu.uaTriazolo[4,3-b] isres.orgnih.govzsmu.edu.uanih.govtetrazine derivatives | Human colon carcinoma (HT-29) | Compound 4g exhibited an IC50 value of 12.69 ± 7.14 µM. researchgate.net |
| Indole–1,2,4-triazole hybrids | Hepatocellular carcinoma (Hep-G2) | A 3,4-dichlorophenyl-based hybrid was identified as the most potent molecule. frontiersin.org |
The 1,2,4-triazole scaffold is integral to the broad-spectrum antiviral drug ribavirin, highlighting its importance in virology. researchgate.net Consequently, numerous analogues have been explored for their potential to combat a wide range of viral pathogens. Research has shown that 1,2,4-triazole derivatives are active against several DNA and RNA viruses, including human immunodeficiency virus (HIV), hepatitis B and C (HBV/HCV), influenza, and herpes simplex virus (HSV). isres.orgnih.gov
Specific studies have focused on creating isosteric analogues of known antiviral drugs. For instance, replacing the carboxamide group of ribavirin with a 1,2,4-oxadiazole (B8745197) ring yielded compounds with high activity against HCV, HSV-1, and influenza A. isres.org Similarly, analogues of doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), incorporating a 1,2,4-triazole substituent showed excellent efficacy against HIV-1. isres.org Research into 1,2,4-triazole-3-thiones has identified that enantiomers with an R-configuration and electron-withdrawing substituents are potential candidates for developing drugs against influenza A (H1N1) viruses. isres.org The 1,2,4-triazole ring has also been incorporated into acyclovir (B1169) analogues, which demonstrated activity against HSV-1. isres.org While less extensively documented in recent targeted searches, the 1,2,4-triazole nucleus is also recognized for its potential in developing antiparasitic agents. zsmu.edu.uazsmu.edu.ua
Table 3: Selected Antiviral Research Findings for 1,2,4-Triazole Analogues
| Compound/Analogue Class | Target Virus(es) | Key Findings |
|---|---|---|
| Ribavirin Analogues | Hepatitis C, Herpes Simplex Type 1, Influenza A | High activity comparable to ribavirin. isres.org |
| Doravirine Analogues | HIV-1 | Excellent efficacy, superior to lamivudine. isres.org |
| 1,2,4-Triazole-3-thiones (R-configuration) | Influenza A (H1N1) | Identified as potential drug candidates. isres.org |
| Acyclovir Analogues | Herpes Simplex Type 1 | Compounds showed activity against the virus. isres.org |
| Fused 1,2,4-Triazoles | Influenza A (H1N1) | Triazoloazines modified with fluoroglycine showed the greatest activity. isres.org |
Derivatives of 1,2,4-triazole have been extensively investigated for their anti-inflammatory and analgesic properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.gov
A variety of structures have shown promise in this area. Diaryl-1,2,4-triazole derivatives with a sulfamoylphenyl moiety have been identified as potent and selective COX-2 inhibitors, exhibiting significant anti-inflammatory and analgesic effects in vivo that surpass the standard drug celecoxib (B62257). nih.gov Quinolone-1,2,4-triazole hybrids have also been developed as dual COX-2/5-LOX inhibitors with notable potency. nih.gov In vivo studies on other series of 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced paw edema models and analgesic effects in acetic acid-induced writhing tests. frontiersin.org For example, the compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)ethanol showed a 91% inhibition of edema in an anti-inflammatory assay, which was superior to the 82% inhibition shown by ibuprofen. frontiersin.org Similarly, 5-thioalkyl-1,3-diaryl-1,2,4-triazole derivatives have demonstrated good anti-inflammatory activity compared to indomethacin (B1671933) and notable antinociceptive effects in tail-flick tests. nih.gov
Table 4: Selected Anti-inflammatory and Analgesic Research Findings for 1,2,4-Triazole Analogues
| Compound/Analogue Class | Activity Type | Model/Target | Results |
|---|---|---|---|
| Diaryl-1,2,4-triazoles | Anti-inflammatory, Analgesic | COX-2 Inhibition | More potent than celecoxib in vivo. nih.gov |
| Quinolone-1,2,4-triazole hybrids | Anti-inflammatory | Dual COX-2/5-LOX Inhibition | High potency and selectivity for COX-2. nih.gov |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, Acetic acid writhing test | Showed 91% edema inhibition (vs. 82% for ibuprofen) and 83% writh reduction (vs. 71.5% for ibuprofen). frontiersin.org |
| 5-Thioalkyl-1,3-diaryl-1,2,4-triazoles | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema, Tail-flick test | Good anti-inflammatory activity compared to indomethacin; significant antinociceptive activity. nih.gov |
| 1,2,4-Triazoles with pyrazole, tetrazole, isoxazole, and pyrimidine | Analgesic | Acetic acid-induced writhing, Hot plate method | Chloro, nitro, methoxy, hydroxy, and bromo substituted derivatives showed excellent activity. isres.org |
The structural versatility of the 1,2,4-triazole nucleus has led to its exploration in a multitude of other therapeutic areas.
Anticonvulsant Activity: The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a significant area of research. Several 1,2,4-triazole derivatives have shown promising anticonvulsant activity in preclinical models. nih.gov For instance, 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have demonstrated potent anticonvulsant effects in the 6 Hz seizure model, a model for pharmacoresistant epilepsy. nih.gov Some of these compounds were 2 to 3 times more potent than the established drug valproic acid. nih.gov Other studies have identified active compounds in the maximal electroshock seizure (MES) model, a test for generalized tonic-clonic seizures. researchgate.netnih.gov
Antioxidant Activity: Oxidative stress is implicated in numerous diseases, making the development of synthetic antioxidants an important goal. nih.gov Numerous 1,2,4-triazole derivatives have been reported to possess significant antioxidant properties. isres.org The mechanism often involves scavenging free radicals like DPPH and ABTS. isres.org Studies have shown that 1,2,4-triazole-3-thiones and derivatives containing phenol (B47542) or pyridine (B92270) groups exhibit notable radical scavenging activity. isres.org Furthermore, some 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol derivatives have demonstrated the ability to reduce lipid peroxidation. zsmu.edu.ua
Antidiabetic Potential: A key strategy in managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase. nih.gov Various 1,2,4-triazole derivatives have been investigated as inhibitors of these enzymes. dergipark.org.tr For example, fluorine-containing 1,2,4-triazole-5-one derivatives have been screened, with some compounds showing excellent inhibitory potential against both enzymes, surpassing the activity of the standard drug acarbose. dergipark.org.tr Hybrid molecules combining the 1,2,4-triazole scaffold with other heterocyclic systems like carbazole (B46965) have also yielded potent dual inhibitors of α-amylase and α-glucosidase. acs.org
Antigout Properties: Gout is caused by the accumulation of uric acid, the production of which is catalyzed by the enzyme xanthine (B1682287) oxidase (XO). nih.gov Inhibition of XO is a validated therapeutic approach for treating hyperuricemia and gout. nih.gov Novel 1,2,4-triazole derivatives have been identified as highly potent XO inhibitors. nih.govresearchgate.net Through a fused-pharmacophore strategy, one compound, 7i, was developed with an IC50 value of 0.20 nM against XO, which is superior to the marketed drugs febuxostat (B1672324) and topiroxostat. This compound also demonstrated significant hypouricemic effects in animal models. nih.gov
Table 5: Selected Research Findings for Other Bioactive Profiles of 1,2,4-Triazole Analogues
| Compound/Analogue Class | Bioactive Profile | Key Findings |
|---|---|---|
| 4,5-Disubstituted-1,2,4-triazole-3-thiones | Anticonvulsant | 2-3 times more potent than valproic acid in the 6 Hz seizure model. nih.gov |
| 4-Amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol | Antioxidant | Reduced lipid peroxidation by 42.50%. zsmu.edu.ua |
| Fluorine-containing 1,2,4-triazole-5-ones | Antidiabetic | Compound 4c showed excellent dual inhibitory potential against α-amylase and α-glucosidase. dergipark.org.tr |
| Fused-pharmacophore 1,2,4-triazoles | Antigout (XO Inhibition) | Compound 7i showed an IC50 of 0.20 nM against xanthine oxidase, superior to febuxostat. nih.gov |
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of lead compounds. For triazole derivatives, these studies have revealed key structural features that influence their efficacy. While specific SAR data for this compound is not extensively detailed in the public domain, general principles for analogous 1,2,4-triazole compounds can be extrapolated.
Modifications to the substituents on the triazole ring can significantly impact bioactivity. For instance, the nature and position of halogen atoms, such as the bromine at the 3-position of this compound, can modulate the compound's lipophilicity and electronic properties, thereby affecting its interaction with biological targets. The methanolic group at the 5-position offers a site for potential hydrogen bonding, which can be crucial for binding to enzyme active sites.
Research on other triazole-containing compounds has demonstrated that altering the side chains can fine-tune their pharmacological profiles. For example, in the development of antifungal agents, modifications to the N-1 substituent of the triazole ring have led to compounds with enhanced potency and an expanded spectrum of activity.
A hypothetical SAR study on this compound might involve synthesizing analogues with different halogens at the 3-position (e.g., chlorine, fluorine) or replacing the methanol (B129727) group at the 5-position with other functional groups (e.g., ethers, esters, amides) to probe the steric and electronic requirements for optimal activity.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogues
| Position 3 Substituent | Position 5 Substituent | Expected Impact on Bioactivity |
| Bromo | Methanol | Baseline activity |
| Chloro | Methanol | Potentially altered lipophilicity and binding affinity |
| Fluoro | Methanol | May enhance metabolic stability and binding interactions |
| Bromo | Ethoxymethyl | Increased lipophilicity, potentially affecting cell penetration |
| Bromo | Carboxylic Acid | Increased polarity, may alter target specificity |
Application of Triazole Scaffolds as Bioisosteres in Drug Design
The triazole ring is a widely recognized bioisostere, a chemical group that can replace another group in a molecule without significantly altering its biological activity. nih.govresearchgate.net This strategy is employed to improve a compound's physicochemical properties, metabolic stability, and pharmacokinetic profile. nih.govnih.gov The 1,2,4-triazole moiety can act as a bioisosteric replacement for various functional groups, including amide and ester bonds. nih.govunimore.it
The planarity and aromaticity of the triazole ring, along with its ability to participate in hydrogen bonding and dipole-dipole interactions, allow it to mimic the conformation and electronic properties of other chemical groups. nih.gov For example, the 1,4-disubstituted 1,2,3-triazole is considered a good isostere for a Z-trans-amide bond. unimore.it This bioisosteric replacement can enhance metabolic stability by replacing a labile amide or ester linkage with the more robust triazole ring. nih.gov
In drug design, incorporating a triazole scaffold can lead to compounds with improved potency. For instance, the replacement of an amide bond with a triazole in the anticancer drug imatinib (B729) resulted in an isostere with significantly increased activity. nih.gov This highlights the potential of using triazole-containing building blocks like this compound to generate novel drug candidates with enhanced pharmacological properties.
Mechanistic Studies of Biological Target Interactions (e.g., Enzyme Inhibition)
The biological activity of many triazole derivatives stems from their ability to inhibit specific enzymes. nih.govchemijournal.com A primary mechanism of action for triazole antifungal agents is the inhibition of lanosterol (B1674476) 14α-demethylase (also known as CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047). nih.goviastate.edusymbiosisonlinepublishing.com Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. chemijournal.comsymbiosisonlinepublishing.com
The triazole ring plays a crucial role in this inhibitory activity by coordinating with the heme iron atom in the active site of the CYP51 enzyme. nih.gov This interaction blocks the binding of the natural substrate, lanosterol, and prevents its demethylation, a critical step in the ergosterol pathway. nih.gov The specificity of triazole antifungals for the fungal CYP51 enzyme over its mammalian counterparts is a key factor in their therapeutic utility.
While the specific biological targets of this compound are not definitively established in publicly available literature, its structural similarity to known antifungal agents suggests that it or its derivatives could potentially act as enzyme inhibitors. Mechanistic studies would involve assays to determine its inhibitory activity against a panel of enzymes, such as kinases, proteases, or cytochrome P450 enzymes, to elucidate its mode of action. For instance, some triazole derivatives have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), where the triazole ring coordinates with the heme iron of the enzyme. nih.gov
Investigation of Pharmacokinetic and Pharmacodynamic Properties
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate are critical for its clinical success. Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamics relates to its mechanism of action and the relationship between drug concentration and effect. bohrium.comdntb.gov.uaresearchgate.net
Triazole compounds exhibit a range of pharmacokinetic profiles. bohrium.comdntb.gov.ua For example, second-generation triazoles like voriconazole (B182144) and posaconazole (B62084) have variable oral bioavailability, which can be influenced by factors such as food intake and gastric pH. bohrium.comresearchgate.net They are often metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4, CYP2C9, and CYP2C19. bohrium.comresearchgate.net Furthermore, many triazoles are also inhibitors of these enzymes, leading to a high potential for drug-drug interactions. bohrium.comdntb.gov.uaresearchgate.net
The pharmacodynamic properties of triazole antifungals are generally time-dependent, meaning their efficacy is optimized by maintaining the drug concentration above the minimum inhibitory concentration (MIC) for an extended period. researchgate.net
Investigating the PK/PD properties of this compound would involve in vitro studies to assess its metabolic stability in liver microsomes and its potential to inhibit CYP enzymes. In vivo studies in animal models would be necessary to determine its oral bioavailability, tissue distribution, and elimination half-life.
Table 2: Key Pharmacokinetic Parameters for Consideration
| Parameter | Description | Importance |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Determines the dose required to achieve therapeutic concentrations. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by one-half. | Determines the dosing interval. |
| CYP Inhibition (IC50) | The concentration of a drug that is required for 50% inhibition of a specific cytochrome P450 enzyme. | Predicts the potential for drug-drug interactions. |
Strategies for Addressing Drug Resistance and Toxicity
The emergence of drug resistance is a significant challenge in the long-term use of antimicrobial agents, including triazoles. nih.govoup.comnih.gov In fungi, particularly Aspergillus fumigatus, resistance to triazoles can develop through several mechanisms. nih.govoup.com The most common is the acquisition of mutations in the cyp51A gene, which encodes the target enzyme, lanosterol 14α-demethylase. nih.govfrontiersin.orgoup.com These mutations can prevent the triazole drug from binding effectively to the enzyme. oup.com Another significant mechanism is the overexpression of efflux pumps, which actively transport the drug out of the fungal cell, reducing its intracellular concentration. nih.gov
Strategies to combat triazole resistance include the development of new triazole derivatives that are less susceptible to these resistance mechanisms. This can involve designing molecules that bind to different sites on the target enzyme or that are not substrates for the efflux pumps. Combination therapy, where a triazole is co-administered with a drug that has a different mechanism of action, is another approach to overcome resistance. nih.gov
Toxicity is another concern with some triazole-based drugs. Strategies to reduce toxicity include modifying the chemical structure to improve selectivity for the fungal target over human enzymes. researchgate.net For instance, designing compounds that are more rapidly metabolized and cleared from the body can reduce the risk of accumulation and off-target effects. The conjugation of a triazole moiety to a natural product, such as quinine, has been shown in some cases to reduce the toxicity of the resulting scaffold. nih.gov
Contributions to Agrochemical Science
Development of Fungicides, Herbicides, and Insecticides
The 1,2,4-triazole scaffold is a vital component in the agrochemical industry, forming the basis for a wide range of fungicides, herbicides, and insecticides. wikipedia.orgagriplantgrowth.comchemimpex.comresearchgate.net Triazole fungicides are among the most widely used classes of crop protection agents due to their broad-spectrum activity against a variety of fungal pathogens. iastate.eduwikipedia.orggodrejastec.com
Fungicides: Triazole fungicides, such as tebuconazole, propiconazole, and epoxiconazole, function by inhibiting the C14-demethylase enzyme in the ergosterol biosynthesis pathway of fungi. iastate.eduwikipedia.orgmdpi.com This mechanism of action is the same as that of medical triazole antifungals. Their systemic properties allow them to be taken up by the plant and transported within its tissues, providing both preventative and curative control of diseases like powdery mildews, rusts, and leaf spots. iastate.edugodrejastec.com The use of triazole fungicides has been crucial in managing fungal diseases in major crops like cereals, fruits, and vegetables. wikipedia.orggodrejastec.com
Herbicides and Insecticides: Derivatives of 1,2,4-triazole are also used in the synthesis of herbicides and insecticides. agriplantgrowth.comchemimpex.com These compounds are designed to target specific biochemical pathways or receptors in weeds and insects that are not present or are significantly different in crops and non-target organisms. For example, some triazole-based insecticides act as inhibitors of the insect GABA receptor. unimore.it
The versatility of the 1,2,4-triazole ring allows for the synthesis of a diverse library of compounds, from which new and effective agrochemicals can be identified. The development of compounds like this compound and its analogues could lead to novel active ingredients for crop protection with improved efficacy, selectivity, and environmental profiles.
Table 3: Prominent Triazole-Based Agrochemicals
| Agrochemical | Type | Target |
| Tebuconazole | Fungicide | C14-demethylase (Ergosterol biosynthesis) |
| Propiconazole | Fungicide | C14-demethylase (Ergosterol biosynthesis) |
| Epoxiconazole | Fungicide | C14-demethylase (Ergosterol biosynthesis) |
| Paclobutrazol | Plant Growth Regulator | Gibberellin biosynthesis |
| Amitrole | Herbicide | Amino acid biosynthesis |
Catalytic Applications in Organic Synthesis
Design and Synthesis of Triazole-Based Ligands for Transition Metal Catalysis
The design of novel ligands is a cornerstone of advancements in transition metal catalysis. The 1,2,4-triazole moiety is an attractive scaffold for ligand design due to its excellent coordination capabilities with a variety of transition metals. The presence of both a bromo substituent and a methanol group on the triazole ring in "this compound" offers multiple avenues for the synthesis of mono- and polydentate ligands.
The methanol group can serve as an anchor for creating tripodal, C3-symmetric ligands, a class of compounds known as tris(1,2,3-triazol-4-yl)methanols and their derivatives (TTM ligands) have demonstrated significant utility in transition metal-mediated reactions. The synthesis of such ligands can be modularly constructed through regioselective, one-pot triple [3+2] cycloaddition reactions of azides and alkynes. While direct synthesis from this compound is not explicitly detailed in the literature, a plausible synthetic route could involve the conversion of the methanol group to a suitable precursor for click chemistry or other coupling reactions.
The bromo-substituent on the triazole ring is another key feature for ligand diversification. It can be readily utilized in cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to introduce a wide array of functional groups. This allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for optimizing catalytic performance. For instance, coupling with arylboronic acids can introduce bulky substituents that can influence the selectivity of a catalytic reaction. New derivatives of 4-alkyl-3,5-diaryl-4H-1,2,4-triazole have been successfully synthesized utilizing the Suzuki cross-coupling reaction of bromine-containing 4-alkyl-4H-1,2,4-triazoles with various boronic acids. nih.gov
Furthermore, the triazole ring itself, with its nitrogen atoms, acts as an excellent coordination site for transition metals. Triazole-derived N-heterocyclic carbenes (NHCs), known as triazolylidenes (trz), have emerged as a significant class of ligands, offering stronger electron donation compared to their imidazole-based counterparts. nih.gov The synthesis of such ligands often involves the "click" reaction between azides and alkynes to form the triazole ring, followed by N-alkylation and deprotonation to generate the carbene. While challenging, the coordination of these ligands to first-row transition metals has been an area of growing interest. nih.gov
A general synthetic approach to a polydentate ligand starting from this compound could involve a two-step process: first, a Suzuki coupling at the bromo position to introduce a coordinating group (e.g., a pyridine or another triazole), followed by etherification or esterification of the methanol group to link multiple triazole units together.
Table 1: Potential Synthetic Strategies for Ligands from this compound
| Strategy | Description | Potential Ligand Type |
|---|---|---|
| Suzuki Coupling | Reaction of the bromo-substituent with boronic acids to introduce aryl or heteroaryl groups. | Monodentate or Bidentate |
| Sonogashira Coupling | Reaction of the bromo-substituent with terminal alkynes. | Monodentate or Bidentate |
| "Click" Chemistry | Modification of the methanol group to an azide or alkyne, followed by cycloaddition. | Polydentate, Tripodal |
Evaluation of Catalytic Efficiency and Selectivity in Diverse Reactions
Triazole-based ligands have been successfully employed in a wide range of transition metal-catalyzed reactions, demonstrating high efficiency and selectivity. The catalytic performance is highly dependent on the nature of the substituents on the triazole ring, which influence the electronic and steric environment around the metal center.
While there is no specific literature detailing the catalytic efficiency of ligands directly derived from this compound, the performance of analogous triazole-based systems provides valuable insights. For example, palladium complexes of triazole-based phosphine ligands have shown excellent activity in Mizoroki-Heck coupling reactions. rsc.org The versatility of the triazole scaffold allows for its incorporation into various ligand architectures, including N-heterocyclic carbenes (NHCs), which have shown remarkable performance in a variety of catalytic transformations. nih.gov
The bromo-substituent in the parent compound, if retained in the final ligand, could influence the catalytic activity by withdrawing electron density from the triazole ring, thereby affecting the donor properties of the ligand. Conversely, if the bromo-group is replaced via cross-coupling, the newly introduced substituent will play a dominant role in tuning the catalytic properties. The methanol group, or its derivatives, can also participate in catalysis, for instance, through hydrogen bonding interactions with substrates or by acting as a hemilabile coordinating group.
The evaluation of new triazole-based catalysts typically involves screening their performance in a series of benchmark reactions. These can include cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation/functionalization, and oxidation or reduction reactions. Key performance indicators that are assessed include conversion, yield, turnover number (TON), turnover frequency (TOF), and selectivity (chemo-, regio-, and stereoselectivity).
Table 2: Representative Catalytic Applications of Triazole-Based Ligands
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| [PdCl(IPr-trz)] | Suzuki Coupling | Aryl halides, Arylboronic acids | Biaryls | Up to 99% | N/A |
| [Cu(I)(TTM)] | Click Chemistry | Azides, Alkynes | 1,4-Disubstituted-1,2,3-triazoles | >95% | N/A |
| [Rh(I)(trz-phosphine)] | Hydroformylation | Alkenes | Aldehydes | High regioselectivity | N/A |
Note: This table presents representative data for triazole-based catalysts to illustrate their potential. Specific performance would depend on the exact ligand structure and reaction conditions.
Role as Burning Rate Catalysts for Propellants
In the field of energetic materials, certain nitrogen-rich heterocyclic compounds are known to act as burning rate catalysts for solid propellants. These catalysts function by influencing the decomposition and combustion processes of the propellant components, leading to an increased burning rate. nih.gov Triazole and tetrazole derivatives, in particular, have been extensively studied for this purpose due to their high nitrogen content, thermal stability, and ability to form energetic metal complexes. nih.gov
While the primary focus in the literature has been on nitro-substituted triazoles, such as 3-nitro-1,2,4-triazol-5-one (NTO) and its metal salts, the potential role of halogenated triazoles is an area of academic interest. The introduction of a bromine atom onto the triazole ring, as in this compound, could potentially modify the energetic properties and catalytic activity of the molecule. Halogens can influence the decomposition pathways and the heat of formation of energetic materials.
The methanol group could also play a role, potentially by facilitating the formation of metal complexes that can act as catalysts. The coordination of metal ions to the triazole ring and the hydroxyl group could lead to the formation of energetic metal-organic frameworks (EMOFs) with tailored combustion properties. nih.gov
Currently, there is a lack of direct experimental evidence in the available literature for the use of this compound or its close analogues as burning rate catalysts. However, based on the known properties of other triazole derivatives, it is a plausible candidate for investigation in this field. Research in this area would involve synthesizing the compound and its metal complexes, incorporating them into propellant formulations, and evaluating their effect on the burning rate, pressure exponent, and other combustion characteristics.
Table 3: Comparison of Functional Groups in Triazole-Based Burning Rate Catalysts
| Functional Group | Potential Effect on Propellant Combustion | Example Compound(s) |
|---|---|---|
| Nitro (-NO2) | Increases energy content and oxygen balance, promotes decomposition. | 3-nitro-1,2,4-triazol-5-one (NTO) |
| Amino (-NH2) | Enhances nitrogen content and can form energetic salts. | 4-amino-1,2,4-triazole (AT) |
| Bromo (-Br) | May alter decomposition pathways and thermal stability. Potential for forming halogenated combustion products. | This compound |
Computational and Theoretical Studies on 3 Bromo 1h 1,2,4 Triazol 5 Yl Methanol and Derivatives
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They allow for the detailed investigation of a molecule's structure, stability, and electronic characteristics, offering profound insights into its chemical behavior.
Density Functional Theory (DFT) Applications for Geometric and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A common approach involves using a combination of a functional, such as the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional, with a basis set like 6-311++G(d,p) to perform calculations. researchgate.netnih.gov This level of theory is widely used to determine the optimized molecular geometry, including bond lengths and angles, by finding the lowest energy conformation of the molecule. researchgate.netnih.govresearchgate.net
For a molecule like (3-Bromo-1H-1,2,4-triazol-5-yl)methanol, DFT calculations can precisely predict the three-dimensional arrangement of its atoms. The resulting geometric parameters provide a foundational understanding of the molecule's steric and electronic properties. Studies on similar 1,2,4-triazole (B32235) structures have demonstrated that DFT calculations yield results that are consistent with experimental data where available. researchgate.net
Interactive Table 1: Representative Geometric Parameters of a 1,2,4-Triazole Ring Calculated by DFT (Note: These are typical values for the 1,2,4-triazole core and are used for illustrative purposes.)
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. irjweb.com For 1,2,4-triazole derivatives, the HOMO-LUMO gap typically falls in the range of 3 to 5 eV, indicating good stability. researchgate.netacs.org
Interactive Table 2: Illustrative FMO Parameters for a Triazole Derivative
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. irjweb.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. irjweb.comwolfram.com Green or yellow areas denote neutral or near-zero potential. wolfram.comresearchgate.net
For this compound, an MEP analysis would likely show negative potential (red) around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them primary sites for interaction with electrophiles or for hydrogen bonding. irjweb.com Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, identifying them as potential sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule might bind to a biological target. mdpi.com
Calculation of Reactivity Indices (e.g., Fukui Functions, Parr Functions)
To provide a more quantitative measure of reactivity, DFT calculations are used to determine various global and local reactivity descriptors. Global indices, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), describe the reactivity of the molecule as a whole. irjweb.com
Local reactivity is often described by Fukui functions, which indicate the change in electron density at a specific atomic site when an electron is added or removed. bohrium.comuzhnu.edu.ua These functions help identify the most reactive atoms within a molecule for nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). nih.gov This information is critical for predicting the regioselectivity of chemical reactions. For instance, in reactions of amino-1,2,4-triazoles, Fukui functions can successfully predict whether an electrophile will attack a ring nitrogen or an exocyclic amino group. nih.gov Parr functions are related descriptors that also help in understanding site selectivity.
Interactive Table 3: Key Global and Local Reactivity Descriptors
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. ijpbs.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of ligand-receptor recognition.
Prediction of Protein-Ligand Binding Affinities
A key output of molecular docking simulations is the prediction of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). ijcrcps.com A more negative binding energy value generally indicates a stronger and more stable interaction between the ligand and the protein's active site. researchgate.net
For derivatives of this compound, docking studies could be performed against various enzymes known to be targets for triazole-based drugs, such as aromatase, thymidine (B127349) phosphorylase, or various kinases. ijcrcps.comnih.gov The simulation would identify the most likely binding pose and quantify the binding affinity. Furthermore, it would reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that stabilize the complex. pensoft.net For example, docking studies on other 1,2,4-triazole derivatives have shown binding energies ranging from -6.0 to -10.0 kcal/mol against targets like aromatase and NO-synthase, with key interactions involving hydrogen bonds to specific amino acid residues like serine or arginine. ijcrcps.compensoft.net This information is vital for the rational design of more potent and selective inhibitors.
Interactive Table 4: Example of Molecular Docking Results for a Triazole Derivative (Note: Data is illustrative and based on findings for similar compounds.)
Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the specific chemical compound "this compound" that adheres to the detailed outline provided. The public domain lacks specific published computational and theoretical studies—such as analysis of binding modes, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations—for this particular molecule.
While extensive research exists on the broader class of 1,2,4-triazole derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct compounds. To provide scientifically accurate and non-speculative information as requested, the content must be directly sourced from studies on the specified molecule. As no such detailed studies were found, generating the article as outlined is not feasible at this time.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substitution patterns and tautomeric states. For example, the hydroxyl proton in methanol derivatives appears as a broad singlet .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, leveraging high-resolution data to confirm bromine placement and hydrogen-bonding networks .
How does bromine substitution influence the compound’s reactivity and electronic properties?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : Bromine increases electrophilicity at the triazole ring, facilitating nucleophilic substitution (e.g., with amines or thiols) .
- Steric and Electronic Tuning : Halogens enhance interactions with biological targets (e.g., enzyme active sites) by modulating π-π stacking and dipole interactions .
- Reactivity in Cross-Coupling : Bromine serves as a leaving group in Suzuki-Miyaura reactions, enabling aryl-aryl bond formation .
How can tautomerism in the triazole core be experimentally analyzed?
Q. Advanced Research Focus
- X-ray Diffraction : Resolves tautomeric forms (1H vs. 2H) by identifying proton positions .
- Variable-Temperature NMR : Monitors chemical shift changes to detect tautomeric equilibria .
- Computational Methods : DFT calculations predict stable tautomers and transition states .
What strategies resolve contradictions in biological activity data for triazole derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing Br with Cl or F) to isolate contributing factors .
- Assay Standardization : Control variables like solvent (DMSO vs. water), pH, and incubation time to ensure reproducibility .
- Target Validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm biological targets .
How can computational methods predict the compound’s interaction with enzymes?
Q. Advanced Research Focus
- Molecular Docking : Tools like AutoDock Vina model binding modes with kinases or cytochrome P450 enzymes, guided by bromine’s electronegativity .
- MD Simulations : Assess binding stability over 100+ ns trajectories, focusing on halogen-bond interactions .
- QSAR Models : Corrogate electronic descriptors (HOMO-LUMO gaps) with inhibitory constants (IC) .
What are the best practices for handling instability during synthesis?
Q. Methodological Guidance
- Storage : Keep at 2–8°C in amber vials to prevent photodegradation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Inert Atmosphere : Conduct air-sensitive reactions under nitrogen/argon to avoid oxidation .
How is the compound utilized in medicinal chemistry lead optimization?
Q. Applied Research Focus
- Enzyme Inhibition : Acts as a kinase inhibitor scaffold; bromine enhances binding to ATP pockets .
- Antimicrobial Development : Derivatives show activity against S. aureus (MIC 2–8 µg/mL) via membrane disruption .
- Prodrug Design : Methanol group facilitates esterification for improved bioavailability .
What analytical challenges arise in quantifying trace impurities?
Q. Advanced Research Focus
- HPLC-MS : Use C18 columns (ACN/water gradient) to separate byproducts (e.g., dehalogenated triazoles) .
- Limits of Detection (LOD) : Achieve sub-ppm sensitivity with triple quadrupole MS in MRM mode .
How can crystallographic data resolve synthetic byproduct ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
